2-Methylpropane-1,1-diol 2-Methylpropane-1,1-diol
Brand Name: Vulcanchem
CAS No.: 159806-32-3
VCID: VC19118805
InChI: InChI=1S/C4H10O2/c1-3(2)4(5)6/h3-6H,1-2H3
SMILES:
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

2-Methylpropane-1,1-diol

CAS No.: 159806-32-3

Cat. No.: VC19118805

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropane-1,1-diol - 159806-32-3

Specification

CAS No. 159806-32-3
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name 2-methylpropane-1,1-diol
Standard InChI InChI=1S/C4H10O2/c1-3(2)4(5)6/h3-6H,1-2H3
Standard InChI Key QOFLTGDAZLWRMJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(O)O

Introduction

Structural and Chemical Properties of Geminal Diols

Geminal diols, characterized by two hydroxyl groups on the same carbon, are generally less stable than vicinal diols (hydroxyls on adjacent carbons) due to steric strain and thermodynamic instability . For 2-methylpropane-1,1-diol, the presence of a methyl group on the second carbon may mitigate some instability by providing steric hindrance, though dehydration to form a carbonyl compound remains a likely degradation pathway.

Comparative Analysis with Related Diols

  • 2-Methylpropane-1,2-diol (CAS 558-43-0):

    • Molecular Formula: C₄H₁₀O₂

    • Boiling Point: 176°C

    • Density: 1.005 g/cm³

    • Solubility: Miscible with chloroform and methanol .

    • Stability: Stable under standard storage conditions (sealed, room temperature) .

  • 2-Methyl-1,3-propanediol (CAS 150677-32-0):

    • Molecular Formula: C₉H₂₀O₂

    • Synthesis: Produced via hydroformylation and hydrogenation of cyclic acetals .

    • Applications: Intermediate in polymer production .

The absence of data on 2-methylpropane-1,1-diol suggests limited commercial or academic interest, likely due to challenges in synthesis and stabilization.

Synthetic Routes and Challenges

While no direct methods for synthesizing 2-methylpropane-1,1-diol are documented in the provided sources, analogous pathways for related diols offer clues:

Hypothetical Synthesis Pathways

  • Hydration of 2-Methylpropene:

    • Reaction: CH₂=C(CH₃)₂ + H₂O → CH₂(CH₃)₂C(OH)₂

    • Catalyst: Strong acids (e.g., H₂SO₄) could facilitate hydration, though geminal diols often require specialized conditions to prevent dehydration.

  • Hydrolysis of Diacetates:

    • Precursor: 2-Propene-1,1-diol,2-methyl-, 1,1-diacetate (CAS 10476-95-6) .

    • Reaction: Acidic or basic hydrolysis of the acetate groups could yield the diol, though stability issues may arise post-synthesis .

Industrial Feasibility

The industrial production of geminal diols is rare due to:

  • Thermodynamic Instability: Tendency to dehydrate into ketones or aldehydes.

  • Purification Challenges: Separation from byproducts requires advanced distillation techniques .

Physicochemical Properties (Inferred)

Based on structural analogs, 2-methylpropane-1,1-diol may exhibit:

PropertyEstimated ValueBasis for Inference
Molecular Weight~90.12 g/molSimilar to C₄H₁₀O₂ isomers
Boiling Point160–180°CComparable to 1,2-diol
Density1.00–1.05 g/cm³Vicinal diol analogs
SolubilityPolar solventsHydroxyl group interactions

Research Gaps and Future Directions

  • Synthetic Optimization: Development of stabilization methods (e.g., steric protection or low-temperature processing).

  • Thermodynamic Studies: Detailed analysis of dehydration kinetics to assess practical viability.

  • Biological Screening: Exploration of antimicrobial or cryoprotective properties, as seen in vicinal diols.

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